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molecular formula C19H30F2N2O2 B8653794 Urea, N'-(2,4-difluorophenyl)-N-heptyl-N-(5-hydroxypentyl)- CAS No. 139772-88-6

Urea, N'-(2,4-difluorophenyl)-N-heptyl-N-(5-hydroxypentyl)-

Cat. No. B8653794
M. Wt: 356.4 g/mol
InChI Key: YFZFEANXQSVQGV-UHFFFAOYSA-N
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Patent
US05166214

Procedure details

Part C. To a solution of N-(5-hydroxypentyl)-N-heptylamine (11.65 g, 0.0578 mol) in methylene chloride (75 mL) under a nitrogen atmosphere cooled to 0°, 2,4-difluorophenylisocyanate (8.97 g, 0.0578 mol) was added slowly. The reaction mixture was stirred for 1 hour, poured into 1N aqueous HCl (200 mL) and was extracted with ethyl acetate (300 mL). The combined organic layer was washed with water, brine, dried over magnesium sulfate and was concentrated to give N'-(2,4-difluorophenyl)-N-heptyl-N-5-hydroxypentylurea as a pale yellow oil (20.0 g, 0.056 mol). 1H NMR (CDCl3) δ8.03(m,1H), 6.88-6.59(m,2H), 6.45(bs,1H), 3.68(t,2H), 3.33(m,4H), 1.81-1.22(m,16H), 0.907(t,3H).
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[F:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[N:23]=[C:24]=[O:25].Cl>C(Cl)Cl>[F:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[NH:23][C:24](=[O:25])[N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
Quantity
11.65 g
Type
reactant
Smiles
OCCCCCNCCCCCCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.97 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)N=C=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)NC(N(CCCCCO)CCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.056 mol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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